2-Fluoro-3-methoxyphenol

Description

BenchChem offers high-quality 2-Fluoro-3-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

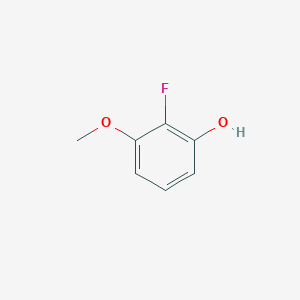

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZRWOBHACTFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653906 | |

| Record name | 2-Fluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447462-87-5 | |

| Record name | 2-Fluoro-3-methoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447462875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-methoxyphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RBB584YC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-methoxyphenol (CAS 447462-87-5) for Advanced Research and Development

This guide provides a comprehensive technical overview of 2-Fluoro-3-methoxyphenol, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, strategic importance in molecular design, and practical considerations for its use in synthesis, supported by established scientific principles.

Core Molecular Profile and Physicochemical Properties

2-Fluoro-3-methoxyphenol is a substituted aromatic compound with the CAS number 447462-87-5. Its structure, featuring a fluorine atom ortho to the hydroxyl group and a methoxy group in the meta position, imparts unique electronic properties that are highly valuable in the design of novel molecules.

Table 1: Physicochemical Properties of 2-Fluoro-3-methoxyphenol

| Property | Value | Source |

| CAS Number | 447462-87-5 | [1] |

| Molecular Formula | C₇H₇FO₂ | [1] |

| Molecular Weight | 142.13 g/mol | [1] |

| IUPAC Name | 2-fluoro-3-methoxyphenol | [1] |

| Synonyms | 2-fluoro-3-methoxy-phenol | [1] |

| Physical Form | Solid or Semi-solid | Fluorochem |

| Boiling Point | 222.0 ± 20.0 °C (Predicted) | ChemBK |

| Density | 1.224 ± 0.06 g/cm³ (Predicted) | ChemBK |

| Purity | Available in 95% and higher purities | [2] |

| Storage Conditions | 2-8°C under an inert atmosphere | Sigma-Aldrich |

Strategic Importance in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. The fluorine atom in 2-Fluoro-3-methoxyphenol can modulate several key properties of a parent molecule, including metabolic stability, binding affinity, and lipophilicity.[3]

The unique substitution pattern of 2-Fluoro-3-methoxyphenol offers several advantages:

-

Modulation of Acidity: The electron-withdrawing nature of the fluorine atom can influence the pKa of the phenolic hydroxyl group, which can be critical for molecular interactions with biological targets.

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing a fluorine atom at a potential site of metabolism can enhance the pharmacokinetic profile of a drug candidate.[3]

-

Conformational Control: The presence of the fluorine and methoxy groups can influence the preferred conformation of the molecule and its derivatives, which can be crucial for optimizing binding to a target protein.

A closely related compound, 2-Fluoro-3-methoxybenzaldehyde, is utilized as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives, highlighting the utility of this substitution pattern in constructing complex molecular architectures.

Synthesis and Reactivity Insights

While a specific, detailed, and publicly available protocol for the synthesis of 2-Fluoro-3-methoxyphenol is not widely documented, its synthesis can be conceptualized through established organometallic methodologies. A plausible synthetic approach involves the directed ortho-metalation of a suitable precursor, such as 2-fluoroanisole. This strategy leverages the ability of the fluorine and methoxy groups to direct deprotonation to the desired position, followed by quenching with an electrophilic oxygen source.

A patent for the synthesis of a related compound, 4-chloro-2-fluoro-3-methoxybenzaldehyde, starts from 2-chloro-6-fluoroanisole.[4] This process involves a directed ortho-metalation using n-butyllithium at low temperatures, followed by quenching with an electrophile. This demonstrates the feasibility of functionalizing the position between a fluorine and a methoxy group.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 2-Fluoro-3-methoxyphenol.

The reactivity of 2-Fluoro-3-methoxyphenol is primarily dictated by the phenolic hydroxyl group and the electron-rich aromatic ring. The hydroxyl group can undergo O-alkylation, O-acylation, and other standard transformations. The aromatic ring is activated towards electrophilic aromatic substitution, with the directing effects of the hydroxyl, fluorine, and methoxy groups influencing the regioselectivity of such reactions.

Spectroscopic Characterization (Anticipated)

¹H NMR (Proton NMR):

-

Aromatic Region (approx. 6.5-7.5 ppm): Three signals corresponding to the aromatic protons, exhibiting complex splitting patterns due to H-H and H-F coupling.

-

Methoxy Group (approx. 3.8-4.0 ppm): A singlet integrating to three protons.

-

Phenolic Proton (variable shift): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Six distinct signals in the aromatic region (approx. 100-160 ppm). The carbons directly bonded to fluorine will show a large C-F coupling constant.

-

Methoxy Carbon: A signal around 55-60 ppm.

IR Spectroscopy:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-O Stretch (Aromatic Ether): Strong absorption around 1200-1280 cm⁻¹.

-

C-F Stretch: A sharp, strong absorption in the region of 1000-1400 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Safety, Handling, and Storage

2-Fluoro-3-methoxyphenol is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Signal Word: Danger

Precautionary Measures:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere.

Conclusion

2-Fluoro-3-methoxyphenol is a valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique substitution pattern provides a strategic tool for modulating the physicochemical and pharmacological properties of target molecules. While detailed synthetic and reactivity data in the public domain is limited, its potential can be inferred from the chemistry of analogous compounds. As with all specialized reagents, proper handling and storage are paramount to ensure safety and experimental success.

References

- PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - P

- Supporting information for - The Royal Society of Chemistry. (URL not available)

- 3 - Supporting Inform

-

2-Fluoro-3-methoxyphenol | C7H7FO2 | CID 40151763 - PubChem. National Institutes of Health. (URL: [Link])

- 2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one - SpectraBase. (URL not available)

- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). (URL not available)

- The Role of Substituted Phenols in Pharmaceutical Synthesis: A Focus on 2-Methoxy-3,4,5-trimethylphenol and Analogs - Benchchem. (URL not available)

- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Public

- 2-FLUORO-4-METHOXYPHENOL(167683-93-4) 1H NMR spectrum - ChemicalBook. (URL not available)

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google P

- WO 2025/109026 A1 - Googleapis.com. (2025). (URL not available)

- 2-Fluoro-6-methoxyphenol 97 73943-41-6 - Sigma-Aldrich. (URL not available)

- WO2006077483A3 - Method for the production of alkoxy-substituted phenols - Google P

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

- Fluorine NMR. (URL not available)

- United States Patent (19) - Googleapis.com. (1996). (URL not available)

- WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES - Google P

- MDL MFCD11045854 | (2-Fluoro-3-methoxyphenyl)

- The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives - ResearchG

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL not available)

- CAS 73943-41-6 2-Fluoro-6-methoxyphenol - BOC Sciences. (URL not available)

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC - NIH. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-methoxyphenol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for tuning molecular properties. 2-Fluoro-3-methoxyphenol is a substituted phenolic compound that presents a unique combination of functional groups pivotal for designing novel chemical entities. The presence of a fluorine atom, a methoxy group, and a hydroxyl group on a benzene ring offers a versatile platform for structural modification. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and hydroxyl groups provide sites for further derivatization and influence solubility and hydrogen bonding capabilities.

This guide provides a comprehensive analysis of the core physicochemical properties of 2-Fluoro-3-methoxyphenol, offering both established data and predictive insights. It is designed to serve as a foundational resource for scientists leveraging this molecule in synthetic chemistry and drug discovery programs.

Section 1: Molecular and Physicochemical Profile

2-Fluoro-3-methoxyphenol is a solid at room temperature, characterized by the molecular formula C₇H₇FO₂.[1][2] Its identity is unequivocally established by its CAS number, 447462-87-5.[1][2][3] While extensive experimental data on its physical properties is not widely published, a robust profile can be constructed from computed properties and data from suppliers.

Table 1: Core Identifiers and Physicochemical Properties of 2-Fluoro-3-methoxyphenol

| Property | Value | Source(s) |

| IUPAC Name | 2-fluoro-3-methoxyphenol | [2][3] |

| CAS Number | 447462-87-5 | [2][3] |

| Molecular Formula | C₇H₇FO₂ | [1][3] |

| Molecular Weight | 142.13 g/mol | [2][3] |

| Monoisotopic Mass | 142.04300762 Da | [3][4] |

| Physical State | Solid | [1] |

| Predicted Boiling Point | 222.0 ± 20.0 °C | N/A |

| Predicted Density | 1.224 ± 0.06 g/cm³ | N/A |

| Computed XLogP3 | 1.6 | [3] |

| Topological Polar Surface Area | 29.5 Ų | [3][4] |

| InChI | InChI=1S/C7H7FO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | [1][3] |

| SMILES | COC1=CC=CC(=C1F)O | [3] |

Section 2: Acidity and Electronic Influence (pKa Estimation)

-

Baseline: Phenol has a pKa of approximately 9.98.

-

Fluorine Effect: The fluorine atom at the ortho position (C2) exerts a powerful electron-withdrawing inductive effect (-I), which stabilizes the corresponding phenoxide anion and increases acidity (lowers the pKa). The pKa of 2-fluorophenol is 8.7, demonstrating the significance of this effect.

-

Methoxy Effect: The methoxy group at the meta position (C3) exhibits a dual electronic influence: a weak electron-withdrawing inductive effect (-I) and a negligible resonance effect from this position. The pKa of 3-methoxyphenol is 9.65, indicating a slight increase in acidity compared to phenol.

Integrated Effect: In 2-Fluoro-3-methoxyphenol, both substituents act to increase the acidity of the phenolic proton relative to phenol. The dominant effect is the strong induction from the ortho-fluoro group. Therefore, the pKa of 2-Fluoro-3-methoxyphenol is predicted to be slightly lower than that of 2-fluorophenol, likely in the range of 8.5 - 8.8 . This enhanced acidity makes the hydroxyl group more readily deprotonated, a key consideration for its use in nucleophilic reactions.

Protocol for Experimental pKa Determination

A standard method for determining the pKa of a phenolic compound is through UV-Vis spectrophotometry, which relies on the spectral shift between the protonated phenol and the deprotonated phenoxide.

Caption: Workflow for pKa determination.

Step-by-Step Methodology:

-

Preparation: Prepare a concentrated stock solution of 2-Fluoro-3-methoxyphenol in a suitable organic solvent (e.g., methanol). Prepare a series of aqueous buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 7 to 10).

-

Measurement: Create a set of samples by diluting a fixed amount of the stock solution into each buffer. Record the UV-Vis absorption spectrum for each sample.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max) for the protonated and deprotonated forms.

-

Calculation: Plot the absorbance at the phenoxide λ_max against the pH of the buffer. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is equal to the pKa.

Section 3: Spectroscopic Signature Analysis (Predicted)

In the absence of publicly available experimental spectra, this section outlines the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of 2-Fluoro-3-methoxyphenol, which are essential for its structural verification.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

Aromatic Region (δ 6.5-7.2 ppm): The three aromatic protons will appear as complex multiplets due to proton-proton (³J_HH) and proton-fluorine (³J_HF, ⁴J_HF) couplings.

-

H6 (δ ~7.0-7.1 ppm): Expected to be a triplet of doublets (td) or a complex multiplet. It is coupled to H5 (³J_HH ≈ 8 Hz) and H4 (⁴J_HH ≈ 2 Hz), and also to the fluorine at C2 (³J_HF ≈ 8-10 Hz).

-

H5 (δ ~6.7-6.8 ppm): Expected to be a triplet (t) or triplet of doublets (td). It is coupled to H6 and H4 (³J_HH ≈ 8 Hz) and weakly to the fluorine (⁴J_HF ≈ 2-4 Hz).

-

H4 (δ ~6.6-6.7 ppm): Expected to be a doublet of doublets (dd) or a complex multiplet. It is coupled to H5 (³J_HH ≈ 8 Hz) and H6 (⁴J_HH ≈ 2 Hz), and may show a small coupling to fluorine.

-

-

Methoxy Group (δ ~3.9 ppm): A sharp singlet, integrating to 3 protons.

-

Hydroxyl Proton (δ ~5.0-6.0 ppm): A broad singlet, whose chemical shift is concentration and solvent-dependent.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected, with C-F couplings influencing the signals of C1, C2, C3, and C6.

-

C2 (δ ~150-155 ppm): A doublet with a large one-bond C-F coupling constant (¹J_CF ≈ 240-250 Hz).

-

C1 (δ ~145-148 ppm): A doublet due to two-bond coupling with fluorine (²J_CF ≈ 12-15 Hz).

-

C3 (δ ~140-143 ppm): A doublet due to two-bond coupling with fluorine (²J_CF ≈ 10-14 Hz).

-

C6 (δ ~120-125 ppm): A doublet due to three-bond coupling with fluorine (³J_CF ≈ 3-5 Hz).

-

C4, C5 (δ ~110-118 ppm): Two distinct signals, likely without significant C-F coupling.

-

-

Methoxy Carbon (δ ~56 ppm): A single peak. The chemical shift of a methoxy carbon ortho to a hydroxyl group is typically in this region.[5]

Predicted Infrared (IR) Spectrum

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.

-

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ for the methoxy group.

-

C=C Aromatic Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong bands in the 1200-1280 cm⁻¹ (aryl ether) and 1150-1200 cm⁻¹ (phenol) regions.

-

C-F Stretch: A strong, characteristic band in the 1100-1250 cm⁻¹ region, which may overlap with C-O stretches.

Section 4: Proposed Synthesis Pathway and Reactivity

A plausible synthetic route to 2-Fluoro-3-methoxyphenol can be envisioned starting from commercially available 2-fluoro-3-methoxyaniline, leveraging the Sandmeyer reaction. This classical transformation provides a reliable method for converting an aromatic amine into a phenol.

Caption: Proposed Sandmeyer synthesis route.

Methodology:

-

Diazotization: 2-Fluoro-3-methoxyaniline is dissolved in an aqueous mineral acid (e.g., sulfuric acid). The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the intermediate diazonium salt in situ.

-

Hydrolysis: The cold diazonium salt solution is then slowly added to hot aqueous acid or boiled directly. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas and yielding the target 2-Fluoro-3-methoxyphenol.

-

Workup and Purification: After cooling, the product is typically extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified, usually by column chromatography or distillation under reduced pressure.

Reactivity: The aromatic ring is activated towards electrophilic aromatic substitution by the hydroxyl and methoxy groups, although the fluorine atom is deactivating. The phenolic hydroxyl group can readily undergo O-alkylation, O-acylation, or be used in Williamson ether synthesis.

Section 5: Utility in Drug Discovery and Design

Substituted phenols are privileged structures in medicinal chemistry. The specific combination of substituents in 2-Fluoro-3-methoxyphenol makes it a valuable building block for several reasons:

-

Metabolic Blocking: The fluorine atom can serve as a metabolic blocker. It can prevent P450-mediated oxidation at the ortho position, a common metabolic pathway for phenols, thereby increasing the half-life of a drug candidate.

-

Modulation of Acidity and Lipophilicity: The fluoro and methoxy groups fine-tune the pKa and lipophilicity (logP) of the molecule, which are critical for controlling absorption, distribution, metabolism, and excretion (ADME) properties.

-

Synthetic Handle: The hydroxyl group is a versatile synthetic handle for introducing the scaffold into larger molecules via ether or ester linkages. The corresponding aldehyde, 2-fluoro-3-methoxybenzaldehyde, is used in the synthesis of APIs, highlighting the utility of this substitution pattern.[6]

Section 6: Laboratory Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Fluoro-3-methoxyphenol is not widely available, a conservative safety protocol should be adopted based on the hazards associated with related fluorophenols and methoxyphenols.[4][7]

-

Hazard Identification: Assumed to be harmful if swallowed, causing skin irritation, and potentially causing serious eye irritation or damage. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or physician.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Conclusion

2-Fluoro-3-methoxyphenol is a synthetically valuable aromatic building block with a promising profile for applications in drug discovery and materials science. This guide has consolidated its known molecular characteristics and provided expert predictions for its key physicochemical properties, including its pKa and spectroscopic signatures. The proposed synthetic pathway and detailed safety protocols offer a practical framework for researchers initiating work with this compound. The synergistic interplay of its fluoro, methoxy, and hydroxyl substituents offers a rich platform for the rational design of new chemical entities with tailored properties, underscoring the need for further experimental investigation to validate these predictions and unlock its full potential.

References

-

PubChem. 2-Fluoro-3-methoxyphenol | C7H7FO2 | CID 40151763. [Link]

-

PubChem. 3-Fluoro-5-methoxyphenol | C7H7FO2 | CID 52180821. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

SpectraBase. 3-Fluoro-2-methoxyphenylamine - Optional[FTIR] - Spectrum. [Link]

-

Yeast Metabolome Database. 2-methoxyphenol (YMDB01430). [Link]

-

YouTube. Organic Chemistry - Spectroscopy - 3-Methoxyphenol. [Link]

-

Air Force Institute of Technology. Absolute pKa Determinations for Substituted Phenols. [Link]

-

ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]

-

ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]

-

Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material. [Link]

-

NIST WebBook. 2-Fluoro-3-(trifluoromethyl)phenol, methyl ether. [Link]

-

Chemistry Stack Exchange. What is the proton NMR spectrum of p-methoxyphenol?. [Link]

-

ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

-

PubChem. 2-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 3774463. [Link]

-

ChemRxiv. Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. [Link]

- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

NIST WebBook. Phenol, 2-methoxy-. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. [Link]

-

PubChem. 3-Fluoro-4-methoxyphenol | C7H7FO2 | CID 14661613. [Link]

-

ChemRxiv. Fluoroalkylation of Dextromethorphan Improves CNS Exposure and Metabolic Stability. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. jk-sci.com [jk-sci.com]

- 3. 2-Fluoro-3-methoxyphenol | C7H7FO2 | CID 40151763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-5-methoxyphenol | C7H7FO2 | CID 52180821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 3774463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Fluoro-6-methoxyphenol, 97% | Fisher Scientific [fishersci.ca]

2-Fluoro-3-methoxyphenol solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-3-methoxyphenol

Introduction

2-Fluoro-3-methoxyphenol (CAS: 447462-87-5, Molecular Formula: C₇H₇FO₂) is a substituted aromatic compound with a molecular weight of approximately 142.13 g/mol .[1] Its structure, featuring a phenol backbone with fluoro and methoxy substitutions, makes it a valuable intermediate in organic synthesis. It is particularly relevant in the development of novel pharmaceutical agents, where the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.[2][3] This guide provides a detailed examination of the solubility and stability characteristics of 2-fluoro-3-methoxyphenol, offering field-proven insights and experimental protocols for researchers and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Fluoro-3-methoxyphenol is essential for its effective handling and application.

| Property | Value | Source |

| Molecular Formula | C₇H₇FO₂ | [1] |

| Molecular Weight | 142.13 g/mol | [1] |

| CAS Number | 447462-87-5 | [1] |

| Appearance | Solid | [4] |

| Predicted XLogP3 | 1.6 | [1] |

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and reaction kinetics. While specific quantitative data for 2-fluoro-3-methoxyphenol is not extensively published, a reliable solubility profile can be predicted based on its structural features and the principles of solvent-solute interactions. The phenolic hydroxyl group allows for hydrogen bonding with polar protic solvents, while the aromatic ring and methoxy group contribute to its solubility in organic solvents.

Predicted Solubility in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The hydroxyl group can form hydrogen bonds with water, but the aromatic ring limits overall aqueous solubility. Phenols are generally slightly soluble in water.[5][6] |

| Methanol / Ethanol | Polar Protic | Soluble | The alcohol solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule. |

| Acetone | Polar Aprotic | Soluble | The polar nature of acetone and its ability to accept hydrogen bonds facilitates dissolution. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM is a good solvent for moderately polar organic compounds. |

| Ethyl Acetate | Polar Aprotic | Soluble | Its polarity is suitable for dissolving substituted phenols. |

| Toluene | Nonpolar | Sparingly Soluble | The aromatic nature of toluene provides some interaction with the phenyl ring, but the polarity of the hydroxyl group limits high solubility. |

| Hexane | Nonpolar | Insoluble | The significant difference in polarity between the highly nonpolar hexane and the polar functional groups of the phenol results in poor solubility. |

Stability Profile: A Multifaceted Analysis

Understanding the stability of 2-fluoro-3-methoxyphenol is paramount for defining storage conditions, predicting shelf-life, and preventing the formation of unwanted degradation products.

pH Stability

As a phenol, 2-fluoro-3-methoxyphenol is a weak acid. In alkaline (high pH) conditions, the hydroxyl group will deprotonate to form the corresponding phenoxide ion. This phenoxide is often more susceptible to oxidative degradation than the protonated form. Conversely, the compound is expected to be relatively stable in neutral and acidic conditions, though strong acids could potentially catalyze other reactions at elevated temperatures.

Oxidative Stability

Phenolic compounds are known to be susceptible to oxidation. Exposure to atmospheric oxygen, oxidizing agents (e.g., peroxides), or even trace metal ions can initiate degradation pathways, often leading to the formation of colored quinone-type structures. The presence of the electron-donating methoxy group can increase the susceptibility of the aromatic ring to oxidation.

Thermal Stability

Photostability

Fluorinated aromatic compounds, including fluorinated phenols, can be susceptible to photochemical degradation.[8] Exposure to ultraviolet (UV) radiation can lead to bond cleavage and the formation of reactive species. Studies on similar compounds have shown that photolysis can result in defluorination or other structural transformations.[2][9] Therefore, it is a critical best practice to protect 2-fluoro-3-methoxyphenol and its solutions from direct light exposure.[10]

Experimental Protocols

The following protocols provide robust, self-validating methodologies for the empirical determination of solubility and stability.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of solid 2-fluoro-3-methoxyphenol to a known volume of the selected solvent (e.g., pH 7.4 phosphate buffer) in a sealed, inert container (e.g., glass vial). Causality: Using an excess of solid ensures that a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Trustworthiness: A preliminary time-course experiment should be run to confirm that the concentration in solution has reached a plateau, verifying that equilibrium has been established.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Causality: It is critical to avoid disturbing the solid pellet to prevent contamination of the sample.

-

Filtration (Optional but Recommended): Filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microparticulates.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze its concentration using a validated analytical method, such as HPLC-UV.[11] The concentration is determined against a calibration curve prepared from a known standard.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 2: Forced Degradation (Stress Testing) for Stability Assessment

This protocol evaluates the intrinsic stability of the molecule by subjecting it to accelerated degradation conditions.

Methodology:

-

Stock Solution: Prepare a stock solution of 2-fluoro-3-methoxyphenol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:

-

Acid Hydrolysis: Add 0.1 M HCl.

-

Base Hydrolysis: Add 0.1 M NaOH.

-

Oxidation: Add 3% H₂O₂.

-

Thermal Stress: Store at 60°C (in parallel with an unstressed control at 4°C).

-

Photolytic Stress: Expose to a calibrated light source providing both UV and visible light (e.g., 1.2 million lux-hours and 200 watt-hours/m²), alongside a dark control wrapped in aluminum foil.[10]

-

-

Time Points: Store the stress samples and controls. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. Trustworthiness: A stability-indicating method is one that can separate the intact drug from its degradation products, ensuring that the loss of the parent compound is accurately measured.

-

Data Interpretation: Calculate the percentage of the remaining parent compound at each time point. Identify and, if possible, characterize major degradation products.

Caption: Workflow for Forced Degradation Stability Study.

Recommended Analytical Methods for Quantification

The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. For 2-fluoro-3-methoxyphenol, several techniques are suitable.[11][12][13]

| Method | Principle | Advantages | Considerations |

| HPLC-UV | Separation by reverse-phase chromatography followed by detection via UV absorbance. | Robust, cost-effective, high throughput. Ideal for routine purity and solubility assays. | Moderate sensitivity and selectivity. May not resolve all degradation products from the parent peak without extensive method development. |

| GC-MS | Separation of volatile compounds in the gas phase followed by detection by mass spectrometry. | High selectivity and provides structural information from mass spectra. | Requires derivatization of the phenolic hydroxyl group to increase volatility and thermal stability. |

| LC-MS/MS | HPLC separation coupled with highly selective and sensitive detection via tandem mass spectrometry. | The gold standard for trace-level quantification in complex matrices (e.g., biological fluids). Offers exceptional sensitivity and selectivity. | Higher cost and complexity of instrumentation. |

Conclusion

2-Fluoro-3-methoxyphenol is a moderately polar compound with predictable solubility in a range of organic solvents and limited solubility in water. Its stability is influenced by pH, light, and oxidizing conditions, which are characteristic of phenolic structures. For optimal use and storage, it should be protected from high pH, strong oxidizing agents, and direct light. The robust experimental and analytical protocols detailed in this guide provide a comprehensive framework for researchers to empirically validate these characteristics, ensuring data integrity and facilitating the successful application of this important chemical intermediate in research and development.

References

-

PubChem. 2-Fluoro-3-methoxyphenol. National Center for Biotechnology Information. [Link]

-

Neilson, A. H., & Allard, A.-S. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]

-

McCloud, S., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]

-

McCloud, S., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. National Center for Biotechnology Information. [Link]

-

ResearchGate. Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... [Link]

-

Eurofins. Analytical Method Summaries. [Link]

-

MySkinRecipes. 2-fluoro-3-methoxyphenol. [Link]

-

Toxics Use Reduction Institute. PFAS Degradation/Transformation Examples. [Link]

-

Reed, R. A., & Bream, G. (2009). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology. [Link]

-

PubChem. 3-Fluoro-5-methoxyphenol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

ATSDR. Analytical Methods. [Link]

-

ChemBK. 2-Methoxyphenol. [Link]

-

ChemBK. 2-Methoxyphenol - Physico-chemical Properties. [Link]

-

PubChem. 2-[(3-Fluoro-4-methoxyphenyl)methoxy]phenol. National Center for Biotechnology Information. [Link]

-

Scientific Laboratory Supplies. 4-Fluoro-2-methoxyphenol, 97%. [Link]

-

University of Aberdeen Research Portal. Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid-solid interface of RANEY® Ni. [Link]

Sources

- 1. 2-Fluoro-3-methoxyphenol | C7H7FO2 | CID 40151763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-fluoro-3-methoxyphenol [myskinrecipes.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. 4-氟-2-甲氧基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

A Technical Guide to the Spectral Analysis of 2-Fluoro-3-methoxyphenol

Introduction

2-Fluoro-3-methoxyphenol is a substituted aromatic compound with the molecular formula C₇H₇FO₂ and a molecular weight of 142.13 g/mol [1]. Its structure, featuring a fluorine atom and a methoxy group on the phenolic ring, presents a unique electronic environment that is reflected in its spectral properties. Understanding these properties is crucial for confirming the identity and purity of the compound, as well as for predicting its reactivity and interactions in various chemical systems.

Molecular Structure and Predicted Spectral Features

The unique arrangement of substituents on the phenol ring dictates the expected spectral outcomes. The fluorine atom, being highly electronegative, and the methoxy group, a strong electron-donating group, exert significant influence on the electron density distribution within the aromatic ring, thereby affecting the chemical shifts of the aromatic protons and carbons.

Caption: A standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Fluoro-3-methoxyphenol is expected to show characteristic absorption bands for the hydroxyl, methoxy, and aromatic moieties.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad, Strong | O-H stretch (hydrogen-bonded) [2] |

| 3000-3100 | Medium | Aromatic C-H stretch [3] |

| 2850-2960 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1500-1600 | Medium-Strong | Aromatic C=C stretch [2][3] |

| 1200-1300 | Strong | Aryl C-O stretch [2] |

| 1000-1100 | Strong | C-F stretch |

| 1000-1050 | Strong | Alkyl C-O stretch (-OCH₃) |

Interpretation:

-

A broad and strong absorption in the region of 3200-3600 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.[2]

-

The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1500-1600 cm⁻¹ region.[2][3]

-

A strong band around 1200-1300 cm⁻¹ is characteristic of the aryl C-O stretching vibration.[2]

-

The C-F stretch is expected to appear as a strong band in the 1000-1100 cm⁻¹ region.

-

The methoxy group will show C-H stretching bands and a characteristic C-O stretching band.

Experimental Protocol for FTIR Spectroscopy

Caption: A standard workflow for acquiring FTIR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Fluoro-3-methoxyphenol, electron ionization (EI) would likely lead to the fragmentation of the molecule.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 142 | Molecular ion (M⁺) |

| 127 | Loss of a methyl group (•CH₃) |

| 99 | Loss of a methyl radical followed by CO |

| 71 | Further fragmentation |

Interpretation:

-

The molecular ion peak (M⁺) is expected at m/z 142, corresponding to the molecular weight of the compound.

-

A common fragmentation pathway for methoxy-substituted phenols is the loss of a methyl radical (•CH₃), leading to a peak at m/z 127.

-

Subsequent loss of carbon monoxide (CO) from the resulting ion would give a fragment at m/z 99.

-

Further fragmentation of the aromatic ring would lead to smaller fragments.

Experimental Protocol for Mass Spectrometry

Caption: A standard workflow for acquiring mass spectra.

Conclusion

The spectral analysis of 2-Fluoro-3-methoxyphenol, while not extensively documented in public literature, can be confidently predicted based on its chemical structure and the established principles of spectroscopic techniques. This guide provides a foundational understanding of its expected NMR, IR, and MS data, along with robust experimental protocols for their acquisition. By following these guidelines, researchers can effectively characterize this important chemical compound and ensure the integrity of their scientific investigations.

References

PubChem. 2-Fluoro-3-methoxyphenol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/40151763. Accessed January 5, 2026.

Brown, D. 1H proton nmr spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. https://www.docbrown.info/page06/IRspec/phenolHNMR.htm. Accessed January 5, 2026.

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols. Accessed January 5, 2026.

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols. Accessed January 5, 2026.

Brown, D. Infrared spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. https://www.docbrown.info/page06/IRspec/phenolIR.htm. Accessed January 5, 2026.

University of California, Los Angeles. Spectroscopy Tutorial: Phenols and Enols. https://www.chem.ucla.edu/~harding/IGOC/P/phenol01.html. Accessed January 5, 2026.

Sources

- 1. 2-Fluoro-3-methoxyphenol | C7H7FO2 | CID 40151763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Demethylation of 2-Fluoro-3-methoxyphenol to 2-Fluorobenzene-1,3-diol

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the chemical transformation of 2-fluoro-3-methoxyphenol to 2-fluorobenzene-1,3-diol. We will delve into the strategic considerations for O-demethylation of electron-rich aromatic systems, present a detailed, field-proven protocol using boron tribromide, and discuss alternative methodologies. The focus is on providing not just a procedure, but a framework for understanding the causality behind the experimental choices, ensuring both success and safety in the laboratory.

Introduction: The Significance of Fluorinated Phenols

Fluorinated aromatic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2-Fluorobenzene-1,3-diol, also known as 2-fluororesorcinol, is a valuable building block in the synthesis of more complex molecules where a fluorinated catechol-like moiety is desired. Its synthesis from the more readily available 2-fluoro-3-methoxyphenol requires the selective cleavage of a stable aryl methyl ether bond, a non-trivial transformation that demands a robust and well-understood chemical approach.

The Chemistry of O-Demethylation: Challenges and Strategies

The cleavage of aryl methyl ethers is a common yet challenging task in organic synthesis.[2][3] The carbon-oxygen bond in these ethers is strong, and harsh conditions are often required, which can be incompatible with other functional groups in the molecule.[4] Several reagents have been developed for this purpose, each with its own advantages and limitations.

For the transformation of 2-fluoro-3-methoxyphenol, the key challenge is to achieve efficient demethylation without compromising the fluorine substituent or the sensitive phenol group. The most common and effective reagents for this purpose are strong Lewis acids, with boron tribromide (BBr₃) being the gold standard.[5][6][7] Alternative methods using strong nucleophiles like thiolates or specialized reducing agents such as L-Selectride also exist and may be suitable for substrates with acid-sensitive functionalities.[8][9]

Primary Recommended Protocol: Demethylation with Boron Tribromide (BBr₃)

Boron tribromide is a powerful Lewis acid that excels at cleaving aryl methyl ethers, often under relatively mild conditions.[6][7] Its high reactivity and efficacy make it the reagent of choice for the demethylation of 2-fluoro-3-methoxyphenol.

Mechanism of BBr₃ Demethylation

The mechanism of BBr₃-mediated demethylation proceeds through the formation of a Lewis acid-base adduct between the highly electrophilic boron atom and the ether oxygen.[5][6] This is followed by a nucleophilic attack of a bromide ion on the methyl group, proceeding via an Sₙ2-type pathway.[10][11] The reaction ultimately yields the desired phenol after an aqueous workup to hydrolyze the resulting borate ester.[5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Demethylation - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]

- 11. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of the hydroxyl group in 2-Fluoro-3-methoxyphenol

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2-Fluoro-3-methoxyphenol

Abstract

2-Fluoro-3-methoxyphenol is a substituted aromatic building block of increasing importance in medicinal chemistry and materials science.[1] Its synthetic utility is largely dictated by the reactivity of its phenolic hydroxyl group. This guide provides a comprehensive analysis of the electronic factors governing the -OH group's behavior, offering field-proven insights into its acidity, nucleophilicity, and participation in key chemical transformations. We will explore the nuanced interplay of the ortho-fluoro and meta-methoxy substituents, which collectively modulate the reactivity profile of the molecule. Detailed, validated protocols for O-alkylation and O-acylation are presented, alongside a predictive analysis of the hydroxyl group's directing influence in electrophilic aromatic substitution reactions. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, practical understanding of this versatile synthetic intermediate.

Molecular Structure and Electronic Landscape

The is not governed by the -OH in isolation, but rather by the cumulative electronic influence of all substituents on the aromatic ring. A precise understanding of these effects is paramount for predicting reaction outcomes and optimizing conditions.

Analysis of Substituent Effects

The phenolic ring is decorated with three functional groups, each exerting distinct inductive and resonance effects:

-

Hydroxyl (-OH) Group (C1): A strongly activating group for electrophilic aromatic substitution (SEAr). It possesses a moderate electron-withdrawing inductive effect (-I) due to oxygen's electronegativity but a very strong electron-donating resonance effect (+R) via its lone pairs.

-

Fluoro (-F) Group (C2): An electronegative halogen that exhibits a powerful electron-withdrawing inductive effect (-I). While it technically has a +R effect, it is weak and generally overshadowed by its -I effect, making fluorine a deactivating group overall for SEAr.[2]

-

Methoxy (-OCH₃) Group (C3): This group is characterized by a moderate -I effect and a strong +R effect.[3] Its position meta to the hydroxyl group is critical. From this position, its electron-donating resonance effect does not extend to the phenolic oxygen, but its inductive effect remains operative.[4]

The combined electronic influence of these groups dictates the reactivity of the hydroxyl proton and the resulting phenoxide.

Caption: Interplay of electronic effects governing reactivity.

Acidity and Nucleophilicity of the Hydroxyl Group

The primary indicator of a phenol's reactivity is its acidity (pKa), which in turn determines the nucleophilicity of its conjugate base, the phenoxide.

Predicting Acidity

Phenol has a pKa of approximately 10.[4] Electron-withdrawing groups (EWGs) stabilize the resulting phenoxide anion through delocalization or induction, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity.

In 2-Fluoro-3-methoxyphenol:

-

The ortho-fluoro group exerts a strong -I effect, significantly withdrawing electron density from the ring and stabilizing the negative charge of the phenoxide.

-

The meta-methoxy group , unable to donate electrons via resonance to the phenoxide oxygen, also acts as an EWG through its -I effect.[4]

Impact on Nucleophilicity

There is an inverse relationship between the acidity of a phenol and the nucleophilicity of its conjugate base. A more stable anion is a weaker base and a weaker nucleophile. The stabilized phenoxide of 2-Fluoro-3-methoxyphenol is consequently less nucleophilic than the phenoxide derived from unsubstituted phenol. This has direct implications for the kinetics of Sₙ2 reactions, such as ether synthesis, requiring that reaction conditions be chosen carefully to ensure efficient conversion.

| Property | Value / Description | Source |

| Molecular Formula | C₇H₇FO₂ | [5][6] |

| Molecular Weight | 142.13 g/mol | [5] |

| CAS Number | 447462-87-5 | [5][6] |

| Predicted Acidity | More acidic than phenol (pKa < 10) | Inferred from substituent effects[3][4] |

| Nucleophilicity | Lower than phenoxide | Inferred from increased acidity |

Key Transformations of the Hydroxyl Group

The hydroxyl group is a versatile handle for a variety of synthetic transformations. Here, we detail protocols for two of the most fundamental reactions: O-alkylation and O-acylation.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust Sₙ2 reaction that forms an ether from an alkoxide and an organohalide.[7][8] Given the reduced nucleophilicity of the 2-fluoro-3-methoxyphenoxide, a reactive primary alkyl halide and appropriate reaction conditions are recommended for optimal yields.

Caption: Mechanism of the Williamson Ether Synthesis.

Field-Proven Protocol: Synthesis of 1-Allyloxy-2-fluoro-3-methoxybenzene

This protocol is self-validating by ensuring complete deprotonation before the Sₙ2 step and using conditions that favor substitution over potential side reactions.

-

Reagent Preparation:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Fluoro-3-methoxyphenol (1.42 g, 10.0 mmol).

-

Add anhydrous N,N-Dimethylformamide (DMF, 30 mL). Stir until dissolved.

-

Add anhydrous potassium carbonate (K₂CO₃, 2.07 g, 15.0 mmol, 1.5 equiv.). Causality: K₂CO₃ is a mild base sufficient for deprotonating the acidic phenol without causing decomposition of the starting material or product. An excess ensures complete formation of the phenoxide.

-

-

Reaction Execution:

-

To the stirring suspension, add allyl bromide (1.04 mL, 12.0 mmol, 1.2 equiv.) dropwise at room temperature. Causality: Allyl bromide is a highly reactive primary halide, ideal for reacting with the moderately nucleophilic phenoxide. A slight excess drives the reaction to completion.

-

Heat the reaction mixture to 60 °C and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to yield the pure ether.

-

O-Acylation via Schotten-Baumann Reaction

Esterification of the hydroxyl group can be efficiently achieved by acylation with a reactive acylating agent like an acid chloride or anhydride in the presence of a non-nucleophilic base. This method avoids the harsh acidic conditions and equilibrium limitations of Fischer esterification.[9]

Field-Proven Protocol: Synthesis of 2-Fluoro-3-methoxyphenyl acetate

-

Reagent Preparation:

-

In a 50 mL flask, dissolve 2-Fluoro-3-methoxyphenol (1.42 g, 10.0 mmol) in dichloromethane (DCM, 20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N, 2.1 mL, 15.0 mmol, 1.5 equiv.). Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction and driving the equilibrium towards the product.

-

-

Reaction Execution:

-

Add acetyl chloride (0.85 mL, 12.0 mmol, 1.2 equiv.) dropwise to the cold, stirring solution. A white precipitate (triethylammonium chloride) will form.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC for the disappearance of the starting phenol.

-

-

Work-up and Purification:

-

Quench the reaction by adding 1M HCl (20 mL).

-

Separate the layers in a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (20 mL) and brine (20 mL).

-

Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the crude ester, which is often pure enough for subsequent steps or can be further purified by chromatography.

-

Role in Electrophilic Aromatic Substitution (SEAr)

While reactions at the hydroxyl group are primary, its powerful directing effect on the aromatic ring is crucial for multi-step syntheses. The -OH group is a strongly activating ortho, para-director.[2] The challenge lies in predicting the site of electrophilic attack amidst the competing influences of the fluoro and methoxy groups.

-

-OH (C1): Directs to C2 (blocked), C4, and C6.

-

-OCH₃ (C3): Directs to C2 (blocked), C4, and C6.

-

-F (C2): Directs to C3 (blocked) and C5 (para).

The hydroxyl and methoxy groups are both powerful activators and their directing effects strongly reinforce substitution at the C4 and C6 positions. The hydroxyl group is typically a stronger activating group than the methoxy group.[10] The deactivating effect of the fluorine at C2 will slightly reduce the overall ring reactivity but its directing effect to C5 is electronically disfavored compared to the strongly activated C4 and C6 positions. Therefore, electrophilic substitution (e.g., nitration, halogenation) is overwhelmingly predicted to occur at the C4 position, with the C6 position as a potential minor product depending on the steric bulk of the electrophile.

Caption: Predicted sites for Electrophilic Aromatic Substitution.

Conclusion

The hydroxyl group of 2-Fluoro-3-methoxyphenol is a highly tunable functional handle whose reactivity is logically dictated by the electronic properties of its neighboring substituents. The combined inductive electron withdrawal by the ortho-fluoro and meta-methoxy groups renders the hydroxyl proton significantly more acidic than that of phenol, which in turn diminishes the nucleophilicity of the corresponding phenoxide. This understanding is critical for designing effective synthetic protocols. Standard transformations like Williamson ether synthesis and Schotten-Baumann esterification proceed efficiently when conditions are selected to account for this modulated reactivity, specifically by using reactive electrophiles and appropriate base/solvent systems. Furthermore, the powerful and synergistic ortho, para-directing effects of the hydroxyl and methoxy groups provide a predictable roadmap for subsequent functionalization of the aromatic core, primarily at the C4 position. This guide provides the foundational principles and practical methodologies for scientists to confidently and effectively utilize 2-Fluoro-3-methoxyphenol in their research and development endeavors.

References

-

PubChem. (n.d.). 2-Fluoro-3-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Quora. (2018). What is the role of methoxy group in phenol acidic strength?. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

-

ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 7.5: Acid-base Properties of Phenols. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. 2-Fluoro-3-methoxyphenol | C7H7FO2 | CID 40151763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. echemi.com [echemi.com]

A Technical Guide to Electrophilic and Nucleophilic Substitution on 2-Fluoro-3-methoxyphenol for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electrophilic and nucleophilic substitution reactions of 2-fluoro-3-methoxyphenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of substituents, predicts reaction outcomes, and offers detailed experimental protocols. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower effective and innovative molecular design.

Understanding the Electronic Landscape of 2-Fluoro-3-methoxyphenol

The reactivity and regioselectivity of 2-fluoro-3-methoxyphenol in substitution reactions are governed by the electronic properties of its three substituents: the hydroxyl (-OH), fluoro (-F), and methoxy (-OCH3) groups. A thorough understanding of their individual and collective effects is paramount for predicting and controlling reaction outcomes.

The hydroxyl and methoxy groups are potent activating groups in electrophilic aromatic substitution.[1][2] They donate electron density to the aromatic ring through a strong positive mesomeric effect (+M), thereby increasing the ring's nucleophilicity and making it more susceptible to attack by electrophiles.[1][2] This electron donation is most pronounced at the ortho and para positions, making these sites the most likely points of substitution.[1][2] The activating strength of these groups generally follows the order: -OH > -OR.[1]

In contrast, the fluorine atom presents a more complex scenario. While it possesses lone pairs that can participate in a +M effect, its high electronegativity results in a dominant negative inductive effect (-I), withdrawing electron density from the ring and deactivating it towards electrophilic attack.[3] Despite this deactivation, the +M effect of fluorine still directs incoming electrophiles to the ortho and para positions.[3]

The combination of these substituents on the same aromatic nucleus creates a unique electronic environment. The powerful activating and ortho-, para- directing influence of the hydroxyl and methoxy groups will be the primary determinants of regioselectivity in electrophilic substitution, while the deactivating nature of the fluorine atom will modulate the overall reactivity.

Electrophilic Aromatic Substitution: A Detailed Exploration

Phenols are highly reactive substrates for electrophilic aromatic substitution, often requiring milder conditions than benzene itself.[4] The strongly activating nature of the hydroxyl group in 2-fluoro-3-methoxyphenol dictates that these reactions will proceed readily.

Regioselectivity in Electrophilic Substitution

The positions on the aromatic ring of 2-fluoro-3-methoxyphenol available for substitution are C4, C5, and C6. Based on the directing effects of the substituents, we can predict the likely outcome of electrophilic attack:

-

Position C4: ortho to the -OCH3 group and para to the -F group. This position is strongly activated by the methoxy group.

-

Position C5: meta to the -OH and -F groups, and para to the -OCH3 group. This position is strongly activated by the methoxy group.

-

Position C6: ortho to the -OH group and meta to the -OCH3 and -F groups. This position is strongly activated by the hydroxyl group.

Considering the relative activating strengths (-OH > -OCH3), the positions ortho and para to the hydroxyl group would typically be the most favored. However, in 2-fluoro-3-methoxyphenol, the para position to the hydroxyl is occupied by the methoxy group. Therefore, the most nucleophilic sites are predicted to be C6 (ortho to -OH) and C4 (ortho to -OCH3 and para to -F). Steric hindrance from the adjacent methoxy group at C3 might slightly disfavor substitution at C4. Thus, the primary site of electrophilic attack is predicted to be the C6 position , with the C4 position being the next most likely.

Diagram: Predicted Regioselectivity of Electrophilic Substitution

Caption: Predicted reactivity of positions on the 2-fluoro-3-methoxyphenol ring towards electrophiles.

Experimental Protocol: Nitration of 2-Fluoro-3-methoxyphenol

This protocol outlines a mild and effective method for the mononitration of 2-fluoro-3-methoxyphenol, adapted from established procedures for the nitration of phenols.[5][6]

Objective: To synthesize 2-fluoro-3-methoxy-6-nitrophenol.

Materials:

-

2-Fluoro-3-methoxyphenol

-

Sodium Nitrite (NaNO2)

-

3-Methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl) or another solid acid support like wet silica gel

-

Dichloromethane (CH2Cl2)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Mortar and pestle (if using a solid-phase reaction)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-3-methoxyphenol (1 mmol) in dichloromethane (10 mL).

-

Reagent Addition: In a separate container, thoroughly grind a mixture of sodium nitrite (1 mmol) and 3-methyl-1-sulfonic acid imidazolium chloride (3.1 mmol).[5] Alternatively, a heterogeneous system using sodium nitrate and a solid acid like magnesium bisulfate on wet silica can be employed.

-

Reaction: Add the ground nitrating agent mixture to the solution of 2-fluoro-3-methoxyphenol in portions at room temperature with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 30-60 minutes.

-

Work-up: Upon completion, quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to remove any acidic byproducts, followed by a final wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 2-fluoro-3-methoxy-6-nitrophenol.

Data Presentation:

| Entry | Electrophile | Product | Predicted Major Isomer |

| 1 | NO2+ | Nitrophenol | 2-Fluoro-3-methoxy-6-nitrophenol |

| 2 | Br+ | Bromophenol | 6-Bromo-2-fluoro-3-methoxyphenol |

| 3 | RCO+ | Acylphenol | 6-Acyl-2-fluoro-3-methoxyphenol |

Diagram: Mechanism of Electrophilic Nitration

Caption: Mechanism of electrophilic nitration of 2-fluoro-3-methoxyphenol.

Nucleophilic Aromatic Substitution: Overcoming the Electron-Rich Barrier

Conventional nucleophilic aromatic substitution (SNAr) reactions typically require an electron-deficient aromatic ring, usually achieved through the presence of strong electron-withdrawing groups.[7][8] The electron-rich nature of 2-fluoro-3-methoxyphenol makes it a challenging substrate for classical SNAr. However, recent advancements have opened up new avenues for nucleophilic substitution on such "unactivated" systems.

Radical-Nucleophilic Aromatic Substitution (SRN1)

A promising strategy for effecting nucleophilic substitution on electron-rich halophenols involves a radical-mediated mechanism.[9][10] This approach circumvents the need for strong electron-withdrawing groups by transiently generating a highly electrophilic intermediate.

The key step in this process is the homolysis of the O-H bond of the phenol to form a phenoxyl radical. This radical species acts as a potent electron-withdrawing group, significantly lowering the activation barrier for nucleophilic attack on the aromatic ring.[9][10] The subsequent steps involve nucleophilic addition to the ring, followed by loss of the halide leaving group to afford the substituted product.

Diagram: Mechanism of Radical-Nucleophilic Aromatic Substitution

Caption: Proposed mechanism for radical-nucleophilic aromatic substitution on 2-fluoro-3-methoxyphenol.

Experimental Protocol: Radical-Mediated Amination of 2-Fluoro-3-methoxyphenol

This protocol is based on the innovative work demonstrating the feasibility of SNAr on electron-rich halophenols through homolysis-enabled electronic activation.[9][10]

Objective: To synthesize 2-amino-3-methoxyphenol via a radical-mediated nucleophilic substitution.

Materials:

-

2-Fluoro-3-methoxyphenol

-

Amine nucleophile (e.g., morpholine, piperidine)

-

Potassium ferricyanide (K3Fe(CN)6)

-

Sodium hydroxide (NaOH)

-

Acetonitrile (CH3CN)

-

Water

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-fluoro-3-methoxyphenol (0.5 mmol), the amine nucleophile (1.5 mmol), sodium hydroxide (0.2 mmol, 40 mol%), and potassium ferricyanide (0.2 mmol, 40 mol%).

-

Solvent Addition: Add a mixture of acetonitrile and water (e.g., 3:1 v/v, 5 mL).

-

Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-methoxyphenol derivative.

Data Presentation:

| Entry | Nucleophile | Product | Reaction Type |

| 1 | R2NH | 2-(Dialkylamino)-3-methoxyphenol | Radical-Nucleophilic Aromatic Substitution |

| 2 | ArOH | 2-Aryloxy-3-methoxyphenol | Radical-Nucleophilic Aromatic Substitution |

| 3 | RSH | 2-(Alkylthio)-3-methoxyphenol | Radical-Nucleophilic Aromatic Substitution |

Conclusion and Future Directions

The chemistry of 2-fluoro-3-methoxyphenol offers a rich field for exploration in synthetic and medicinal chemistry. While its behavior in electrophilic aromatic substitution is largely predictable based on classical electronic effects, the potential for nucleophilic substitution via radical-mediated pathways opens up exciting new possibilities for the synthesis of novel, highly functionalized phenolic compounds. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to design and execute innovative synthetic strategies, ultimately contributing to the advancement of drug discovery and development. Further research into the scope and limitations of these reactions, particularly in the context of more complex molecular scaffolds, is a promising area for future investigation.

References

-

Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele - OSTI.GOV. (URL: [Link])

-

Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation - PMC - NIH. (URL: [Link])

-

Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - NIH. (URL: [Link])

-

Reactions of Phenols - Chemistry Steps. (URL: [Link])

-

Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments - ResearchGate. (URL: [Link])

-

Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate | Scilit. (URL: [Link])

-

Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu - ChemRxiv. (URL: [Link])

-

Bromination of para-substituted phenols using the H 2 O 2 -HBr system... - ResearchGate. (URL: [Link])

-

An E cient Method for the Nitration of Phenols with NaNO2 in the Presence of 3-Methyl-1-Sulfonic Acid Imidazolium Chloride - Scientia Iranica. (URL: [Link])

-

Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - RSC Publishing. (URL: [Link])

-

5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (URL: [Link])

-

Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC - NIH. (URL: [Link])

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

-

Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

-

Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment | Journal of Chemical Education - ACS Publications. (URL: [Link])

-

Ortho bromination of phenols | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution - PubMed. (URL: [Link])

-

(PDF) Nitration of substituted phenols by different efficient heterogeneous systems. (URL: [Link])

-

Nitration of phenol and substituted phenols with dilute nitric acid using phase-transfer catalysts - The Hebrew University of Jerusalem. (URL: [Link])

-

Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids | Accounts of Chemical Research - ACS Publications. (URL: [Link])

-